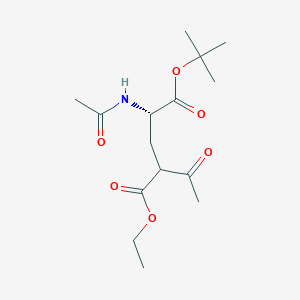
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is a complex organic compound that features both isoquinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The isoquinoline moiety can be introduced through cyclization reactions involving ortho-substituted anilines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and indole derivatives, which can have significant biological activity and potential therapeutic applications .
科学的研究の応用
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The isoquinoline structure may interact with DNA and proteins, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline: Shares the isoquinoline moiety and has diverse biological activities.
Ethyl indole-2-carboxylate: Structurally similar with applications in organic synthesis.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is unique due to the combination of isoquinoline and indole structures, which provides a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
827320-67-2 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
ethyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-12-11-14-7-3-4-8-15(14)19(22)17-13-21-18-10-6-5-9-16(17)18/h3-13,19,21H,2H2,1H3 |
InChIキー |
CHABTFBARWULPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)


![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)
![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)
